![molecular formula C13H10ClNO4 B5846783 methyl 4-chloro-3-(2-furoylamino)benzoate](/img/structure/B5846783.png)
methyl 4-chloro-3-(2-furoylamino)benzoate
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Description
Synthesis Analysis
The synthesis of compounds related to "Methyl 4-Chloro-3-(2-Furoylamino)benzoate" often involves multifunctional reagents and reactions to create polyfunctional heterocyclic systems. For instance, similar compounds like methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate have been prepared from their corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates, showcasing the versatility of these synthons for preparing polysubstituted heterocyclic systems (Pizzioli et al., 1998).
Molecular Structure Analysis
The structure of related compounds has been extensively studied through various spectroscopic techniques. For example, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was elucidated through elemental analysis, IR, NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction, complemented by quantum chemical studies using density functional theory (DFT) (Şahin et al., 2015).
Chemical Reactions and Properties
Compounds in this category engage in diverse chemical reactions. Methyl 2-benzoylamino-3-dimethylaminopropenoate, for instance, has been utilized in the synthesis of fused pyranones, indicating its reactivity with carbocyclic and heterocyclic 1,3-diketones to afford various heteroaryl-hydrazonopropanoates and phenylpyrazoles (Ornik et al., 1990).
Physical Properties Analysis
While specific details on "Methyl 4-Chloro-3-(2-Furoylamino)benzoate" were not directly found, analogs such as methyl 4-methoxybenzoate exhibit distinct physical properties, such as being a white crystalline powder soluble in alcohol and ether but insoluble in water. These esters are used as pharmaceutical intermediates and participate in many organic syntheses (Popovski et al., 2010).
Chemical Properties Analysis
The chemical properties of related compounds reveal their reactivity and potential for forming diverse heterocyclic systems. For example, transformations of methyl 2-benzoylamino-2-oxobutanoate involve reactions with aromatic amines to yield oxazolo[4,5-c]quinoline and imidazole-4-carboxylate derivatives, showcasing the versatility and reactivity of these compounds in synthesizing complex heterocyclic structures (Stanovnik et al., 2003).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 4-chloro-3-(furan-2-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-18-13(17)8-4-5-9(14)10(7-8)15-12(16)11-3-2-6-19-11/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUZWWTXDOKWKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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